molecular formula C26H22N4O4 B2916462 3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206989-60-7

3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2916462
CAS No.: 1206989-60-7
M. Wt: 454.486
InChI Key: BAENSHJFJKHBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic quinazoline core fused with a dione moiety. The structure is further modified by a 3,5-dimethylphenyl group at position 3 and a 1,2,4-oxadiazole-linked 3-methoxyphenyl substituent at position 1. Quinazoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

1206989-60-7

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

3-(3,5-dimethylphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-16-11-17(2)13-19(12-16)30-25(31)21-9-4-5-10-22(21)29(26(30)32)15-23-27-24(28-34-23)18-7-6-8-20(14-18)33-3/h4-14H,15H2,1-3H3

InChI Key

BAENSHJFJKHBQR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3,5-dimethylphenyl)-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione belongs to a class of quinazoline derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential as an anticancer agent, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a quinazoline backbone substituted with a 3,5-dimethylphenyl group and a 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl moiety. This unique structure is anticipated to contribute to its biological activity by interacting with various biological targets.

Table 1: Structural Characteristics of the Compound

ComponentDescription
Core StructureQuinazoline-2,4(1H,3H)-dione
Substituents3-(3,5-dimethylphenyl), 3-(3-methoxyphenyl)
Functional GroupsOxadiazole

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. The compound has been evaluated for its effectiveness against various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antimicrobial properties of quinazoline-2,4(1H,3H)-dione derivatives:

  • Method : Agar well diffusion method was employed to assess antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Findings : Compound 15 exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zone values ranging from 10 to 12 mm and MIC values of 75 mg/mL .

Table 2: Antibacterial Activity Results

Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10–1275
Escherichia coli10–1280
Candida albicans1177

Anticancer Potential

Quinazoline derivatives have also been investigated for their anticancer properties. The compound's structural features suggest potential interactions with cancer cell targets.

Research Findings on Anticancer Activity

A study focused on the synthesis and evaluation of quinazoline derivatives indicated that certain compounds demonstrated promising cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies provide insights into how the compound interacts at a molecular level.

Key Findings from Molecular Docking

  • Target Enzyme : DNA gyrase
  • Binding Affinity : The docking results showed favorable interactions with DNA gyrase, which is crucial for bacterial DNA replication .
  • Implications : This suggests that the compound could be developed as an antibacterial agent by targeting bacterial DNA replication mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

A comparative analysis with analogous quinazoline and heterocyclic derivatives highlights distinct structural features and inferred biological implications:

Compound Name / Class Core Structure Substituents Reported Activity Source of Evidence
Target Compound Quinazoline-2,4-dione 3-(3,5-dimethylphenyl), 1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl) Hypothesized EPI* or kinase inhibition N/A
Alkylaminoquinazoline Derivatives Quinazoline Morpholine-propyl chain Enhanced EPI activity against P. aeruginosa
Imazaquin Quinoline-imidazolone 4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl Herbicidal (ALS inhibitor)
Tetrazol-Pyrazol Hybrids (e.g., 4g, 4h) Pyrazol-tetrazol Coumarin-benzodiazepine/oxazepine Antimicrobial (synthetic focus)

*EPI: Efflux Pump Inhibitor

Research Findings:

Quinazoline Derivatives as EPIs: The target compound shares structural homology with alkylaminoquinazoline EPIs, which synergize with antibiotics by blocking bacterial efflux pumps . However, the absence of a morpholine-propyl chain (critical for EPI efficacy in ) and the presence of the 1,2,4-oxadiazole group suggest divergent mechanisms. The oxadiazole’s electron-withdrawing nature may enhance membrane interaction but reduce solubility compared to morpholine-containing analogs.

Heterocyclic Hybrids :
Tetrazol-pyrazol hybrids () prioritize bulky aromatic systems (e.g., coumarin-benzodiazepine) for antimicrobial activity, whereas the target compound’s smaller 3-methoxyphenyl-oxadiazole substituent may favor target specificity over broad-spectrum effects.

Agricultural vs. Pharmaceutical Design: Imazaquin (), a quinoline-imidazolone herbicide, highlights the role of fused heterocycles in agrochemicals. In contrast, the target compound’s oxadiazole and methoxy groups align with medicinal chemistry strategies to optimize pharmacokinetics (e.g., blood-brain barrier penetration).

Hypothesized Mechanism and Limitations

  • Mechanistic Insights : The 1,2,4-oxadiazole ring may act as a bioisostere for ester or amide groups, improving metabolic stability. The 3-methoxyphenyl group could engage in π-π stacking with enzyme active sites, akin to coumarin derivatives in .
  • Limitations: No direct in vitro or in vivo data for the target compound are available in the provided evidence.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.